(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine
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Overview
Description
Synthesis Analysis
This involves understanding how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability .Scientific Research Applications
Anticancer Activity
The thiazole ring in (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine has shown promise in controlling various cellular pathways. Researchers have explored its potential for selective anticancer activity . Further investigations into its mechanism of action and specific targets could lead to novel cancer therapies.
Antioxidant Properties
Certain synthesized derivatives of this compound exhibit potent antioxidant activity. These molecules may play a role in scavenging free radicals and protecting cells from oxidative stress . Understanding their structure-activity relationships can guide the design of more effective antioxidants.
Anti-Inflammatory and Analgesic Effects
Interestingly, the presence of a thiazolidinone ring (similar to the thiazole moiety) has been associated with greater anti-inflammatory and analgesic activity. This suggests that (4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine derivatives might have similar effects . Further studies could elucidate their potential in pain management and inflammation control.
Biochemical Pathway Modulation
When these molecules enter physiological systems, they interact unpredictably with biochemical pathways and enzymes. They can either activate or inhibit these pathways, leading to diverse effects on cellular processes . Investigating specific pathways affected by this compound could reveal novel therapeutic targets.
Structural Diversity via Regioselective Synthesis
Researchers have used this compound to synthesize regioselective N1-substituted 3-amino-1,2,4-triazoles. This method provides a rapid way to obtain structurally diverse products, which could have applications in medicinal chemistry and drug discovery .
Biologically Active Agents
The thiazole ring’s aromatic properties make it an interesting building block for biologically active agents. By modifying the substituents on the thiazole, scientists can tailor the compound’s properties for specific applications . Exploring its interactions with receptors and enzymes is crucial for understanding its biological effects.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S,6R)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-4-3-6-7(5(2)11-4)12-8(9)10-6/h4-5H,3H2,1-2H3,(H2,9,10)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIWZHJBCLUKF-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H](O1)C)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,6R)-4,6-Dimethyl-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine |
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